![molecular formula C8H16N2 B13938973 6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
6-Ethyl-2,6-diazaspiro[3.4]octane
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Overview
Description
6-Ethyl-2,6-diazaspiro[3.4]octane is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,6-diazaspiro[3.4]octane typically involves the reaction of ethylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor containing ethyl and diaza groups under specific conditions. For example, the reaction may be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,6-diazaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing other functional groups.
Substitution: Substituted derivatives with new functional groups introduced at the nitrogen atoms.
Scientific Research Applications
6-Ethyl-2,6-diazaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: A similar compound without the ethyl group, used in similar applications.
2,7-Diazaspiro[3.4]octane: Another spirocyclic compound with a different nitrogen arrangement.
Uniqueness
6-Ethyl-2,6-diazaspiro[3.4]octane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications .
Biological Activity
6-Ethyl-2,6-diazaspiro[3.4]octane is a compound belonging to the diazaspiro family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound derivatives in combating various pathogens. For instance, a set of compounds derived from this structure showed significant activity against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL, indicating its potential as an antitubercular agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It has been identified as a potent inhibitor of several cancer-related targets, including:
- Hepatitis B Capsid Protein : Inhibitors targeting this protein may help in managing hepatitis B infections.
- Menin-MLL1 Interaction : Compounds derived from this compound have shown promise in disrupting this interaction, relevant for certain leukemias .
- Dopamine D3 Receptor Antagonism : This activity suggests potential applications in treating neuropsychiatric disorders .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Modulation : It acts on various receptors, modulating signaling pathways that are crucial for cellular functions.
Study on Antitubercular Activity
A recent study synthesized a series of nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core. These compounds were evaluated for their inhibitory effects against Mycobacterium tuberculosis H37Rv. The results indicated that specific substitutions on the diazaspiro framework significantly enhanced antimicrobial activity (Table 1).
Compound | MIC (μg/mL) | Notable Features |
---|---|---|
17 | 0.016 | Contains 1,2,4-triazole |
24 | 0.125 | Contains 1,2,4-oxadiazole |
18 | 0.250 | Lacks significant substitutions |
Study on Anticancer Activity
Another research effort focused on the anticancer potential of derivatives from this compound class. Various analogs were tested for their ability to inhibit cancer cell proliferation across different cancer cell lines. The findings indicated that several derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cells .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
6-ethyl-2,6-diazaspiro[3.4]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-4-3-8(7-10)5-9-6-8/h9H,2-7H2,1H3 |
InChI Key |
WQEBYNUXWYRLCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CNC2 |
Origin of Product |
United States |
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